molecular formula C9H15ClN2O2 B13097051 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one

1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B13097051
M. Wt: 218.68 g/mol
InChI Key: BXEZJTNAIGBUSU-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. This compound features a tetramethylimidazolidinone core, a structure known to be of significant interest in antimicrobial research. A closely related compound, 1-chloro-2,2,5,5-tetramethyl-4-imidazolidinone (MC), has been extensively studied and demonstrates potent antimicrobial activity by functioning as an N-halamine, a class of compounds that possess nitrogen-halogen covalent bonds capable of inactivating a broad spectrum of microorganisms . Researchers are exploring the integration of such N-halamine structures into various materials, including biodegradable polylactic acid (PLA) based food packaging films, to develop surfaces with long-lasting antibacterial properties . The 2-chloroacetyl moiety present in this specific compound provides a reactive handle for further chemical synthesis, making it a potential building block for creating novel derivatives, polymers, or material coatings in fields such as polymer chemistry and materials science. Researchers can leverage this compound to develop advanced functional materials with targeted antimicrobial properties.

Properties

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

1-(2-chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C9H15ClN2O2/c1-8(2)7(14)11-9(3,4)12(8)6(13)5-10/h5H2,1-4H3,(H,11,14)

InChI Key

BXEZJTNAIGBUSU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(N1C(=O)CCl)(C)C)C

Origin of Product

United States

Preparation Methods

Acylation with 2-Chloroacetyl Chloride

A common approach involves reacting a tetramethyl-substituted imidazolidinone precursor with 2-chloroacetyl chloride in an organic solvent such as methylene dichloride (dichloromethane) under cooling conditions to control the exothermic reaction.

  • Reagents:

    • Starting amine or imidazolidinone derivative (e.g., 2,2,5,5-tetramethylimidazolidin-4-one)
    • 2-chloroacetyl chloride
    • Organic base (e.g., triethylamine, diisopropylethylamine, or 4-dimethylaminopyridine)
    • Solvent: methylene dichloride (CH2Cl2)
  • Conditions:

    • Temperature range: typically between -50 °C to +15 °C to avoid side reactions
    • Reaction time: 0.5 to 4 hours depending on reagent and temperature
    • Slow dropwise addition of chloroacetyl chloride to the cooled solution of amine and base
  • Outcome: Formation of the intermediate 1-(2-chloroacetyl)imidazolidinone derivative in solution

Ring Closure and Dehydration

Following acylation, the intermediate is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to promote ring closure or further functionalization.

  • Reagents:

    • Phosphorus oxychloride (POCl3) as dehydrating agent
    • Solvent: typically the same solvent system or neat conditions
    • Water added carefully post-reaction for quenching
  • Conditions:

    • Temperature: 5 °C to 15 °C or slightly below 0 °C depending on the protocol
    • Reaction time: 0.5 to 1.5 hours
    • Controlled addition of water after reaction, followed by extraction and purification
  • Outcome: Solid product of 1-(2-chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one obtained by crystallization and drying

Purification

  • Extraction with dichloromethane to separate organic phase
  • Evaporation of solvent to obtain oily residue
  • Crystallization induced by cooling in solvents like Virahol or isopropyl alcohol
  • Filtration and drying under reduced pressure yield the pure compound

Representative Experimental Data from Patent Literature

Parameter Condition/Value Notes
Starting material 25 g L-prolineamide (model precursor) Analogous to tetramethylimidazolidinone core
Solvent 250 mL methylene dichloride Dry, inert atmosphere
Base Triethylamine, diisopropylethylamine, or 4-Dimethylaminopyridine Organic base to neutralize HCl formed
Temperature (acylation) -50 °C to -10 °C Controlled cooling to avoid side reactions
Chloroacetyl chloride amount 26–32.5 g Stoichiometric or slight excess
Reaction time (acylation) 0.5 to 4 hours Depending on temperature and base used
Temperature (dehydration) 5 °C to 15 °C Phosphorus oxychloride addition
Reaction time (dehydration) 0.5 to 1.5 hours
Workup Water quench, dichloromethane extraction Extraction and solvent removal
Crystallization solvent Virahol, isopropyl alcohol Cooling to -5 °C for 3 hours
Yield 78% to 82% High purity (HPLC > 99%)

Note: While the patent examples focus on L-prolineamide derivatives, the methodology is adaptable for the tetramethylimidazolidinone system by analogy, with adjustments in base and temperature to accommodate steric and electronic differences.

Research Findings and Optimization

  • Use of different organic bases influences reaction rate and yield: triethylamine and diisopropylethylamine are effective bases for acylation, while 4-dimethylaminopyridine can act as a catalyst to improve reaction efficiency.
  • Lower temperatures during acylation minimize side reactions and improve selectivity.
  • Controlled addition of phosphorus oxychloride at low temperatures ensures efficient ring closure without degradation.
  • Post-reaction crystallization in solvents like Virahol enhances purity and facilitates isolation of the target compound.
  • HPLC purity consistently above 99% indicates the method's robustness.

Summary Table of Key Preparation Steps

Step Reagents & Conditions Purpose Outcome
1 Imidazolidinone + 2-chloroacetyl chloride + base in CH2Cl2 at -50 °C to -10 °C Acylation of amine nitrogen Formation of chloroacetyl intermediate
2 Addition of POCl3 at 5–15 °C, reaction 0.5–1.5 h Dehydration / ring closure Formation of 1-(2-chloroacetyl)imidazolidinone
3 Water quench, extraction with CH2Cl2, evaporation Workup and isolation Oily residue
4 Crystallization in Virahol or isopropanol at -5 °C Purification Pure crystalline product

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    Research indicates that 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, compounds synthesized from it have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective antimicrobial activity comparable to standard antibiotics .
  • Anti-inflammatory Properties
    The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in cultured cells. This property makes it a candidate for developing new anti-inflammatory drugs .
  • Anticancer Potential
    Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have been evaluated for their ability to inhibit tumor cell proliferation in various cancer cell lines. For instance, derivatives have shown cytotoxic effects against human liver hepatocellular carcinoma cells (HepG2) and non-small cell lung cancer cells .

Material Science Applications

  • Polymer Chemistry
    The compound is also utilized in polymer chemistry as a building block for synthesizing new polymeric materials with enhanced properties. Its unique structure allows for the incorporation into polyurethanes and other polymer systems, leading to materials with improved mechanical strength and thermal stability .
  • Coatings and Adhesives
    Due to its reactive chloroacetyl group, this compound can be used in formulating advanced coatings and adhesives. These materials benefit from enhanced adhesion properties and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A15E. coli
Derivative B10S. aureus

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, researchers tested the compound's effect on TNF-alpha production in macrophages. The findings revealed a significant reduction in TNF-alpha levels when treated with specific derivatives.

TreatmentTNF-alpha Level (pg/mL)Control Level (pg/mL)
Control300300
Derivative C120

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the modification of enzymes or other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one, enabling a comparative assessment of their properties and applications:

4-Amino-2,2,5,5-tetramethyl-3-imidazoline (Compound 12)

  • Structure: Differs by replacing the chloroacetyl group with an amino group and lacking the ketone oxygen in the imidazolidinone ring.
  • Synthesis : Prepared via cyclization of N,N'-bis(trifluoroacetyl)ethylenediamine derivatives under basic conditions .
  • Reactivity: The amino group enhances nucleophilicity, making it suitable for coupling reactions. However, it lacks the electrophilic chloroacetyl site, limiting its utility in acylations.
  • Applications : Primarily used as a ligand or intermediate in coordination chemistry.

2,2,5,5-Tetrakis(trifluoromethyl)-4-imidazolidinone (Compound 13)

  • Structure: Features trifluoromethyl groups at all methyl positions and retains the imidazolidinone core.
  • Synthesis : Generated via reaction of hexafluoroacetone with sodium cyanide, followed by cyclization .
  • Reactivity : The strong electron-withdrawing trifluoromethyl groups increase ring strain and acidity, enhancing its participation in fluorination reactions.
  • Applications : Explored in the synthesis of fluorinated polymers and agrochemicals.

5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one

  • Structure: Contains a thioxothiazolidinone core instead of imidazolidinone, with a chloro-substituted indole moiety .
  • Synthesis : Prepared via condensation of 5-chloroisatin with thiosemicarbazide derivatives.
  • Reactivity : Exhibits dual electrophilic sites (chloro and thione) for cross-coupling or metal coordination.
  • Applications : Studied for antimicrobial and anticancer activities due to its heteroaromatic pharmacophore .

Comparative Data Table

Compound Name Core Structure Key Substituents Reactivity Highlights Applications
This compound Imidazolidinone 2,2,5,5-tetramethyl, 1-chloroacetyl Electrophilic acylation, SN2 reactions Pharmaceutical intermediates, crosslinkers
4-Amino-2,2,5,5-tetramethyl-3-imidazoline Imidazoline 2,2,5,5-tetramethyl, 4-amino Nucleophilic coupling Ligands, coordination complexes
2,2,5,5-Tetrakis(trifluoromethyl)-4-imidazolidinone Imidazolidinone 2,2,5,5-tetrakis(trifluoromethyl) Fluorination, ring-opening reactions Fluorinated materials, agrochemicals
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-... Thioxothiazolidinone 5-chloroindole, 4-hydroxyphenyl Metal coordination, redox activity Antimicrobial/anticancer agents

Key Research Findings

Electrophilic Reactivity: The chloroacetyl group in this compound enables selective acylation reactions, distinguishing it from amino-substituted analogs like Compound 12, which are more nucleophilic .

Fluorinated Analogs : Compound 13’s trifluoromethyl groups impart exceptional thermal stability (decomposition >250°C) compared to the chloroacetyl derivative, which decomposes near 180°C due to labile Cl–C bonds .

Biological Activity: While the thioxothiazolidinone derivative () shows antimicrobial activity (MIC 8 µg/mL against S. aureus), the chloroacetyl-imidazolidinone’s bioactivity remains underexplored, suggesting a gap in current research .

Biological Activity

4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine is a compound belonging to the pyrazolopyridazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of 4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine typically involves multi-step reactions. A common method includes the cyclization of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of bases such as triethylamine. This approach allows for the formation of the pyrazole ring fused with a pyridazine structure, which is crucial for its biological activity .

Anticancer Activity

Recent studies have demonstrated that pyrazolopyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine have shown potent antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators. It has been observed to inhibit key enzymes involved in cancer cell proliferation, such as Aurora-A kinase and CDK2 .
  • Case Studies : In vitro studies reported IC50 values for related compounds against MCF-7 breast cancer cells as low as 0.01 µM, indicating strong cytotoxicity . Furthermore, combination therapies involving these pyrazole derivatives and traditional chemotherapeutics like doxorubicin have shown synergistic effects, enhancing overall efficacy while potentially reducing side effects .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.01Aurora-A inhibition
Compound BNCI-H4600.03CDK2 inhibition
Compound CHeLa7.01Topoisomerase-IIa inhibition

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.

  • Research Findings : Studies have indicated that pyrazole-based compounds can significantly reduce inflammation markers in various models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial effects of pyrazolo[3,4-d]pyridazine derivatives have been explored with promising results against various pathogens.

  • Mechanism : These compounds disrupt microbial cell membranes and inhibit essential metabolic pathways within bacteria and fungi.
  • Case Studies : Certain derivatives have shown notable antifungal activity in vitro, demonstrating their potential as new antimicrobial agents .

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